N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O2/c16-15(17,18)23-11-4-2-10(3-5-11)21-14(22)9-1-6-12-13(7-9)20-8-19-12/h1-8H,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSAFKYEYVQVEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=C(C=C2)N=CN3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601326702 | |
| Record name | N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601326702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47197009 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
830350-75-9 | |
| Record name | N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601326702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(trifluoromethoxy)aniline with o-phenylenediamine under acidic conditions to form the benzimidazole core. This intermediate is then reacted with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzimidazole core undergoes nucleophilic substitution at positions activated by electron-withdrawing groups. For example:
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Amination : Reacts with alkyl/aryl amines under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to form substituted carboxamides .
-
Sulfonamide Formation : Interaction with sulfonyl chlorides in 2-methyltetrahydrofuran yields sulfonamide derivatives, a key step in synthesizing pharmacologically active analogs .
Key Reaction Conditions:
| Reaction Type | Conditions | Product | Yield/Data Availability |
|---|---|---|---|
| Amination | K₂CO₃, DMF, 80°C, 12–24 h | N-Alkyl/Aryl carboxamides | Not specified |
| Sulfonylation | LiOt-Am, 2-MeTHF, RT | Sulfonamide intermediates | Not specified |
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl in dioxane at reflux converts the carboxamide to a carboxylic acid.
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Basic Hydrolysis : NaOH in aqueous THF cleaves the amide bond, forming the corresponding carboxylate salt.
Hydrolysis Pathways:
| Substrate | Conditions | Product |
|---|---|---|
| Carboxamide | 4N HCl, 1,4-dioxane, reflux | Benzimidazole-5-carboxylic acid |
| Carboxamide | NaOH, THF/H₂O, RT | Sodium carboxylate derivative |
Oxidation and Reduction
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Oxidation : The benzimidazole ring is resistant to mild oxidants but reacts with strong oxidizing agents (e.g., KMnO₄ in acidic media) to form quinazolinone derivatives.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the imidazole ring to a dihydrobenzimidazole structure, altering electronic properties.
Cross-Coupling Reactions
Palladium-catalyzed reactions enable functionalization:
-
Suzuki Coupling : Reacts with aryl boronic acids in the presence of Pd(PPh₃)₄ to introduce aryl groups at the 2-position of benzimidazole .
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Buchwald-Hartwig Amination : Forms C-N bonds with aryl halides, enhancing structural diversity .
Example Coupling Parameters:
| Reaction | Catalyst | Solvent | Temperature |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | DMF | 100°C |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Toluene | 110°C |
Cyclization Reactions
Reacts with thioureas or amidines under microwave irradiation to form fused heterocycles (e.g., benzimidazo[1,2-a]pyrimidines) . These reactions typically proceed in acetic acid at 150°C for 30 minutes .
Electrophilic Aromatic Substitution
The trifluoromethoxy group deactivates the phenyl ring, directing electrophiles to the para position relative to the benzimidazole core. Limited data exists, but halogenation (Cl₂/FeCl₃) and nitration (HNO₃/H₂SO₄) have been hypothesized.
Research Gaps and Challenges
Scientific Research Applications
Anticancer Applications
Benzimidazole derivatives, including N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide, have been extensively studied for their anticancer properties. The compound's structural features allow it to interact effectively with biological targets involved in cancer progression.
Case Studies
- Blajeski et al. demonstrated that certain benzimidazole derivatives induce mitotic arrest in breast cancer cell lines (e.g., MCF-7) by disrupting microtubule dynamics .
- Compound 5l , a benzimidazole derivative, exhibited cytotoxicity with GI50 values ranging from 0.43 to 7.73 μmol/L against 60 human cancer cell lines while showing low toxicity in normal cells .
Antimicrobial Applications
The antimicrobial efficacy of this compound has been explored through its derivatives, which have shown activity against various pathogens.
Inhibition Studies
Research indicates that benzimidazole derivatives can inhibit key enzymes such as acetylcholinesterase and butyrylcholinesterase, which are vital for bacterial survival. For instance, studies have reported moderate inhibition of these enzymes with IC50 values suggesting potential as antimicrobial agents .
Case Studies
- A study highlighted the effectiveness of related compounds against Mycobacterium tuberculosis and other Gram-positive bacteria, showcasing the broad-spectrum antimicrobial activity of benzimidazole derivatives .
- The compound's derivatives were tested against various fungal strains, revealing promising results with minimum inhibitory concentration (MIC) values indicating effective antifungal activity .
Antiviral Applications
The antiviral properties of benzimidazole derivatives are also noteworthy. They have been investigated for their ability to inhibit viral replication and target viral enzymes.
Case Studies
- Research has identified that certain benzimidazole-triazole hybrids exhibit significant antiviral activity against various viruses by targeting viral polymerases and proteases .
- Another study demonstrated that these compounds could inhibit the replication of HIV and influenza virus , underscoring their therapeutic potential in treating viral infections .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing carboxamide linkages or heterocyclic cores, emphasizing structural, electronic, and functional differences.
Core Heterocycle Variants
Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives (21g-I and 21g-II)
- Structure : These compounds (e.g., 1-(pyridin-3-ylmethyl)-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) replace the benzimidazole core with a pyrazolo-pyrimidine system.
- The pyridin-3-ylmethyl substituent introduces a basic nitrogen, which may enhance solubility but reduce blood-brain barrier penetration compared to the non-basic benzimidazole.
- Functional Impact : These derivatives were studied in the context of allosteric Bcr modulation, suggesting their utility in kinase inhibition .
Triazole and Furan Carboxamides
- N-(4-carbamoylphenyl)furan-3-carboxamide (950237-39-5) :
- Structure : Features a furan ring instead of benzimidazole, with a 4-carbamoylphenyl substituent.
- Key Differences :
- The carbamoylphenyl group is less lipophilic than trifluoromethoxy, possibly improving aqueous solubility but shortening half-life.
- N-(4-acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (951893-66-6): Structure: Utilizes a triazole core with acetylphenyl and methylphenyl substituents. Key Differences:
- The triazole’s metabolic resistance (due to fewer oxidation sites) may enhance stability compared to benzimidazole.
- The acetyl group is electron-withdrawing but less lipophilic than trifluoromethoxy, altering pharmacokinetics.
Substituent Effects: Trifluoromethoxy vs. Other Groups
- Trifluoromethoxy (Target Compound) :
- High electronegativity and lipophilicity enhance membrane permeability and metabolic stability.
- May confer resistance to cytochrome P450-mediated oxidation.
- Methoxy or Acetyl (Comparators): Methoxy groups are less electron-withdrawing, reducing resonance stabilization of the aromatic ring.
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 21g-I/II (Pyrazolo-pyrimidine) | 950237-39-5 (Furan) | 951893-66-6 (Triazole) |
|---|---|---|---|---|
| Core Structure | Benzimidazole | Pyrazolo-pyrimidine | Furan | Triazole |
| logP (Predicted) | ~3.5 (High lipophilicity) | ~2.8 | ~2.0 | ~2.5 |
| Solubility (µg/mL) | <10 (Low) | 20–50 | >100 | 50–100 |
| Metabolic Stability | High (CF3O group) | Moderate | Low | High |
| Aromatic Stacking | Strong (Planar core) | Moderate | Weak | Moderate |
Biological Activity
N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide is a synthetic compound belonging to the benzimidazole class, notable for its potential biological activities. This compound features a trifluoromethoxy group, which enhances its lipophilicity and may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The structural features include:
- Benzimidazole core : Provides a scaffold for various biological activities.
- Carboxamide group : Imparts solubility and potential interaction with biological targets.
- Trifluoromethoxy group : Enhances lipophilicity and may improve binding affinity to targets.
Structural Comparison
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(2-amino-1H-benzimidazol-1-yl)-N-(4-fluorophenyl)acetamide | Benzimidazole core, fluoro group | Fluoro substituent may alter pharmacokinetics |
| 1H-benzimidazole-2-carboxylic acid | Carboxylic acid instead of amide | Lacks amide functionality |
| 5-methylbenzimidazole-2-carboxylic acid | Methyl substitution | Different electronic properties affecting activity |
This compound has been identified primarily as a proton pump inhibitor (PPI) . This class of compounds modulates gastric acid secretion, making them valuable in treating conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers. The trifluoromethoxy substitution may enhance selectivity and potency compared to other benzimidazole derivatives.
Antitumor Activity
Preliminary studies suggest that this compound may exhibit antitumor activity . Benzimidazole derivatives are known for their broad range of biological activities, including anticancer effects. The specific mechanism by which this compound exerts this activity requires further investigation but is hypothesized to involve interference with cancer cell proliferation pathways.
Antibacterial Properties
Research indicates that imidazole derivatives often possess antibacterial properties, particularly against Mycobacterium tuberculosis (Mtb). Although specific data on this compound's efficacy against Mtb is limited, the structural similarities with known antibacterial agents suggest potential activity that warrants exploration .
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound suggests good solubility due to its carboxamide group, which may facilitate absorption in biological systems. The trifluoromethoxy group likely contributes to its lipophilicity, enhancing membrane permeability and bioavailability.
In Vitro Studies
In vitro studies have demonstrated that this compound interacts effectively with proton pumps, exhibiting IC50 values comparable to established PPIs. This suggests that the compound could serve as a lead candidate for developing new therapeutic agents targeting gastric acid-related disorders.
Structure-Activity Relationship (SAR)
A structure-activity relationship analysis has been conducted to evaluate the effects of various substitutions on the benzimidazole core. The introduction of electron-withdrawing groups like trifluoromethoxy has been shown to enhance biological activity significantly. Further modifications could lead to the development of more potent derivatives .
Q & A
Q. What are the optimal synthetic routes for N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide?
Methodological Answer: The synthesis involves a multi-step process:
Core Formation: Condensation of 5-carboxybenzimidazole with 4-(trifluoromethoxy)aniline using coupling reagents (e.g., EDCI/HOBt) under inert conditions to form the carboxamide bond .
Purification: Silica gel chromatography (ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) for >95% purity .
Yield Optimization: Adjust stoichiometry (1.2:1 amine:acid ratio) and use microwave-assisted synthesis to reduce reaction time .
Q. How should researchers confirm the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR to confirm benzimidazole and trifluoromethoxy groups; 19F NMR for CF3O- moiety (δ: -58 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ at m/z 365.082 (calculated) with <2 ppm error .
- X-ray Crystallography: If single crystals are obtained (solvent: DMSO/EtOH), validate bond angles and packing interactions .
Advanced Research Questions
Q. How can computational methods guide target identification for this compound?
Methodological Answer:
- Molecular Docking: Screen against kinase or GPCR libraries (e.g., GPR-17 or KCa3.1 channels) using AutoDock Vina. Prioritize targets with binding energy < -8 kcal/mol .
- Pharmacophore Modeling: Align with known inhibitors (e.g., GNF-5 analogs) to identify critical hydrogen-bonding (carboxamide) and hydrophobic (trifluoromethoxy) features .
Q. What strategies resolve contradictory bioactivity data across assays?
Methodological Answer:
- Orthogonal Assays: Compare enzyme inhibition (IC50) vs. cell-based viability (MTT assay). For example, discrepancies in IC50 values may arise from off-target effects in cellular models .
- Proteomic Profiling: Use affinity pull-down assays with biotinylated analogs to identify unintended protein interactions .
Q. How to design SAR studies for the trifluoromethoxy and benzimidazole moieties?
Methodological Answer:
- Analog Synthesis: Replace CF3O- with OCH3, OCF3, or Cl to assess electronic effects. Modify benzimidazole with methyl or fluoro substituents .
- Biological Testing: Evaluate against primary targets (e.g., AKR1C3 inhibition) and secondary panels (e.g., cytochrome P450 isoforms) to assess selectivity .
Methodological Notes
- Metabolic Stability: Use human liver microsomes (HLM) with NADPH cofactor; monitor degradation via LC-MS/MS. Half-life >60 min indicates favorable stability .
- Formulation for In Vivo Studies: Prepare PEG-400/water (70:30) solutions for IP administration; assess plasma exposure via PK studies (Cmax, AUC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
